Nirogacestat

概述

描述

Nirogacestat, marketed under the brand name Ogsiveo, is an anti-cancer medication primarily used for the treatment of desmoid tumors. Desmoid tumors are rare, locally aggressive, and highly recurrent soft-tissue tumors. This compound is a selective gamma-secretase inhibitor that is administered orally. It was approved for medical use in the United States in November 2023 .

准备方法

Synthetic Routes and Reaction Conditions: Nirogacestat is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the preparation of a difluorotetrahydronaphthalenylamine intermediate, which is then coupled with an imidazole derivative under specific reaction conditions to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to monitor the consistency and safety of the final product. The production process is designed to be scalable and cost-effective to meet the demands of clinical use .

化学反应分析

Synthetic Reactions and Key Intermediates

Nirogacestat is synthesized via a multi-step process emphasizing stereochemical control and impurity mitigation. A patented route involves coupling intermediates under optimized conditions:

-

Step 1 : Preparation of a difluorotetrahydronaphthalenylamine intermediate.

-

Step 2 : Reaction with an imidazole derivative (Compound 11) to form the final product .

Table 1: Key Synthetic Parameters

Metabolic Reactions

This compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes:

Primary Pathway

Secondary Pathways

Table 2: Enzyme Inhibition Profile

Salt Formation

This compound forms a hydrobromide salt (C₂₇H₄₃Br₂F₂N₅O) for enhanced solubility:

-

Reaction : Treatment with hydrobromic acid (HBr) yields the dihydrobromide salt .

-

Solubility : 11.4 mg/mL in water at 25°C; pH-dependent (optimal solubility at pH < 6) .

Stability and Degradation

-

Oxidative Stability : Susceptible to oxidation under strong oxidizing agents (e.g., H₂O₂), forming sulfoxide derivatives.

-

Photodegradation : Limited data; storage recommended at 2–8°C in airtight containers .

Drug-Drug Interaction Reactions

This compound modulates pharmacokinetics of co-administered drugs:

-

CYP3A Substrates : Increases midazolam AUC by 58.9% and Cₘₐₓ by 30.7% .

-

P-gp Inhibitors : Potential ↑ this compound exposure due to transporter inhibition .

Analytical Characterization

科学研究应用

Introduction to Nirogacestat

This compound is an oral, small-molecule inhibitor of gamma-secretase, a multi-subunit protease complex that plays a critical role in the Notch signaling pathway. Initially developed for Alzheimer’s disease, it has since been repurposed and is currently under investigation for various malignancies, particularly desmoid tumors and multiple myeloma. This article explores the applications of this compound, highlighting its efficacy in treating desmoid tumors and its potential in enhancing therapies for multiple myeloma.

Overview

Desmoid tumors are rare, aggressive soft tissue tumors that can cause significant morbidity due to their invasive nature and lack of effective treatment options. This compound has emerged as a promising therapeutic candidate for this indication.

Clinical Trials and Efficacy

The DeFi trial (NCT03785964) was a pivotal phase III study evaluating the efficacy of this compound in patients with progressing desmoid tumors. Key findings from this trial include:

- Progression-Free Survival : this compound demonstrated a significant improvement in progression-free survival compared to placebo, with a hazard ratio of 0.29 (95% CI: 0.15–0.55; p < 0.001). At two years, 76% of patients treated with this compound were event-free compared to 44% on placebo .

- Objective Response Rate : The trial reported an objective response rate of 41% in the this compound group versus 8% in the placebo group, with complete responses observed in 7% of patients receiving this compound .

- Quality of Life Improvements : Patients reported significant improvements in pain management, physical functioning, and overall health-related quality of life .

Adverse Events

While this compound was generally well tolerated, common adverse events included diarrhea (84%), nausea (54%), fatigue (51%), and ovarian dysfunction (75% among women of childbearing potential). Most adverse events were low-grade and manageable .

Summary Table: Efficacy Outcomes from DeFi Trial

| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Progression-Free Survival at 2 years | 76% | 44% | p < 0.001 |

| Objective Response Rate | 41% | 8% | p < 0.001 |

| Complete Response Rate | 7% | 0% | p < 0.001 |

Preclinical Studies

Preclinical studies have shown that this compound enhances the efficacy of B-cell maturation antigen-directed therapies across various models of multiple myeloma. This suggests that it may improve treatment outcomes by increasing target density on malignant cells while minimizing soluble competition .

作用机制

Nirogacestat exerts its effects by inhibiting gamma-secretase, a multi-subunit protease complex that cleaves various transmembrane proteins, including Notch and membrane-bound B-cell maturation antigen. By blocking gamma-secretase, this compound prevents the proteolytic activation of the Notch receptor, thereby inhibiting Notch-mediated cell growth. This mechanism is particularly effective in desmoid tumors, which are characterized by aberrant activation of Notch signaling .

相似化合物的比较

Crenigacestat: Another gamma-secretase inhibitor used in cancer therapy.

Avagacestat: A gamma-secretase inhibitor investigated for the treatment of Alzheimer’s disease.

Semagacestat: A gamma-secretase inhibitor that was studied for Alzheimer’s disease but discontinued due to adverse effects

Uniqueness of Nirogacestat: this compound is unique in its high selectivity and potency as a gamma-secretase inhibitor. It has demonstrated significant clinical benefits in the treatment of desmoid tumors, including improved progression-free survival and objective response rates. Additionally, this compound has a favorable safety profile compared to other gamma-secretase inhibitors, making it a promising therapeutic agent .

生物活性

Nirogacestat is a small-molecule gamma-secretase inhibitor primarily investigated for its efficacy in treating desmoid tumors, which are rare, locally aggressive neoplasms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, clinical trial outcomes, and adverse effects.

This compound functions by inhibiting gamma-secretase, an enzyme responsible for the proteolytic activation of the Notch receptor. Dysregulation of the Notch signaling pathway is implicated in various cancers, including desmoid tumors. By blocking this pathway, this compound reduces the activation of Notch target genes that promote tumor growth .

Pharmacological Properties

Pharmacokinetics:

- Absorption: this compound has a maximum concentration () of 508 ng/mL and an area under the curve () of 3370 ng·h/mL .

- Volume of Distribution: The apparent volume of distribution is approximately 1430 L .

- Protein Binding: It exhibits high serum protein binding (99.6%), predominantly to serum albumin and alpha-1 acid glycoprotein .

- Metabolism: Primarily metabolized through CYP3A4 (85%) with minor contributions from other CYP enzymes .

- Half-Life: The terminal elimination half-life is around 23 hours .

Adverse Effects:

Common adverse effects reported in clinical trials include:

- Diarrhea (84%)

- Nausea (54%)

- Fatigue (51%)

- Hypophosphatemia (42%)

- Maculopapular rash (32%)

Most adverse events were classified as grade 1 or 2, indicating they were generally mild to moderate in severity .

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly focusing on its effectiveness in improving progression-free survival (PFS) and overall response rates (ORR) in patients with progressing desmoid tumors.

Key Clinical Trial Findings

-

Phase 3 Randomized Controlled Trial:

- Design: Double-blind, placebo-controlled trial involving adult patients with progressing desmoid tumors.

- Participants: 70 patients received this compound while 72 received placebo.

- Results:

- Statistically significant improvement in PFS was observed with a hazard ratio for disease progression or death of 0.29 (P<0.001).

- The likelihood of being event-free at two years was 76% for this compound compared to 44% for placebo.

- Objective response rates were significantly higher in the this compound group (41% vs. 8%, P<0.001) with a median time to response of 5.6 months versus 11.1 months for placebo .

- Patient-Reported Outcomes:

Summary Table of Clinical Findings

| Parameter | This compound | Placebo | P-Value |

|---|---|---|---|

| Progression-Free Survival Rate | 76% | 44% | <0.001 |

| Objective Response Rate | 41% | 8% | <0.001 |

| Median Time to Response | 5.6 months | 11.1 months | - |

Case Studies

Several case studies have highlighted the effectiveness of this compound in individual patients with desmoid tumors:

- A notable case involved a patient who exhibited significant tumor shrinkage after six months of treatment with this compound, leading to improved quality of life and reduced pain levels.

- Another case documented a patient with previously unmanageable symptoms who achieved a complete response after initiating therapy with this compound.

属性

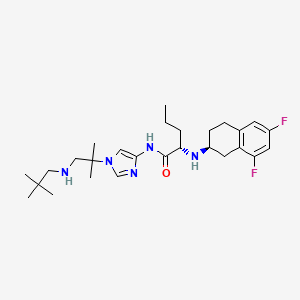

IUPAC Name |

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCRKLWBYMDAED-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235679 | |

| Record name | PF-03084014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290543-63-3, 865773-15-5 | |

| Record name | Nirogacestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirogacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-03084014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIROGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。